2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrazine moiety. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyrimidine with pyrazine-2-amine in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor and antifibrotic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Exhibits anticancer properties.
2-(Pyrazin-2-yl)pyrimidine: Similar structure but lacks the methyl group, affecting its biological activity
Uniqueness
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is unique due to the presence of both methyl and pyrazine groups, which can enhance its pharmacological properties and make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N5 |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-methyl-6-pyrazin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H9N5/c1-6-13-7(4-9(10)14-6)8-5-11-2-3-12-8/h2-5H,1H3,(H2,10,13,14) |
InChI Key |
IBSQBFYUNYQHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=NC=CN=C2 |
Origin of Product |
United States |
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